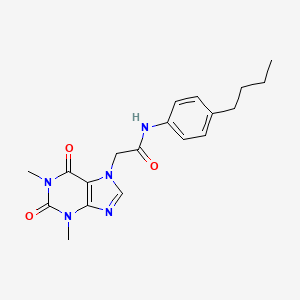![molecular formula C22H18N4O2S2 B11641822 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C27H27N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name might be a mouthful, but its structure holds promise for various applications.
Vorbereitungsmethoden
Synthetic Routes::
Thiazolidinone Formation: The compound can be synthesized by reacting an appropriate thiazolidinone precursor with an allyl-substituted benzaldehyde
Condensation Reaction: Another approach involves condensing a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The allyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the thiazolidinone moiety may yield amines or other derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.
Substitution: Alkyl halides, nucleophiles (e.g., amines).
Major Products:: The primary products depend on the specific reaction conditions and substituents. Oxidation leads to carboxylic acids, while reduction generates amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Its impact on cell signaling pathways and enzymatic processes is of interest.
Materials Science: The compound’s properties may find applications in organic electronics or sensors.
Wirkmechanismus
The compound likely interacts with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H18N4O2S2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-11-26-21(28)17(30-22(26)29)13-16-19(23-14-15-8-4-3-5-9-15)24-18-10-6-7-12-25(18)20(16)27/h2-10,12-13,23H,1,11,14H2/b17-13- |
InChI-Schlüssel |
LLINDGUNXDUNOB-LGMDPLHJSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)

![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)



![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
